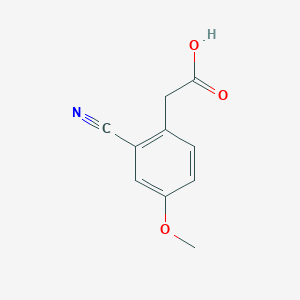![molecular formula C24H16ClFN2OS2 B2558224 4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 872199-46-7](/img/no-structure.png)
4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one” is a novel anti-epileptic agent . It was identified in a previous study involving chemically- or genetically-induced epileptic zebrafish and mouse models .
Molecular Structure Analysis
The molecular structure of related compound “4-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde” is represented by the linear formula C14 H10 Cl F O2 .Physical And Chemical Properties Analysis
The related compound “4-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde” has a molecular weight of 264.68 and is a solid at room temperature .Mecanismo De Acción
The compound has been found to effectively improve PTZ-induced epileptic behaviors via upregulation of 5-hydroxytryptamine, 17-β-estradiol, dihydrotestosterone, progesterone, 5α-dihydroprogesterone, and allopregnanolone levels, and downregulation of normetanephrine, gamma-aminobutyric acid, and cortisol levels in brain tissue .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one' involves the condensation of 2-chloro-4-fluorobenzaldehyde with p-toluidine to form 4-(2-chloro-4-fluorobenzyl)-p-toluidine. This intermediate is then reacted with 2-aminothiophenol to form 4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one.", "Starting Materials": [ "2-chloro-4-fluorobenzaldehyde", "p-toluidine", "2-aminothiophenol" ], "Reaction": [ "Step 1: Condensation of 2-chloro-4-fluorobenzaldehyde with p-toluidine in the presence of a base such as sodium hydroxide or potassium carbonate to form 4-(2-chloro-4-fluorobenzyl)-p-toluidine.", "Step 2: Reaction of 4-(2-chloro-4-fluorobenzyl)-p-toluidine with 2-aminothiophenol in the presence of a catalyst such as copper acetate or palladium acetate to form 4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one." ] } | |
Número CAS |
872199-46-7 |
Nombre del producto |
4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one |
Fórmula molecular |
C24H16ClFN2OS2 |
Peso molecular |
466.97 |
Nombre IUPAC |
4-[(2-chloro-4-fluorophenyl)methyl]-3-(4-methylphenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C24H16ClFN2OS2/c1-14-6-8-15(9-7-14)21-22-27(13-16-10-11-17(26)12-19(16)25)23(29)18-4-2-3-5-20(18)28(22)24(30)31-21/h2-12H,13H2,1H3 |
SMILES |
CC1=CC=C(C=C1)C2=C3N(C(=O)C4=CC=CC=C4N3C(=S)S2)CC5=C(C=C(C=C5)F)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



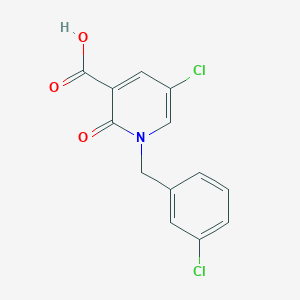
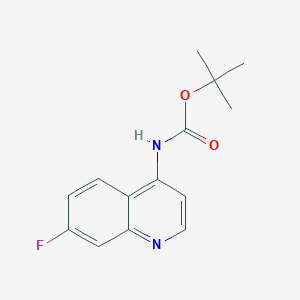


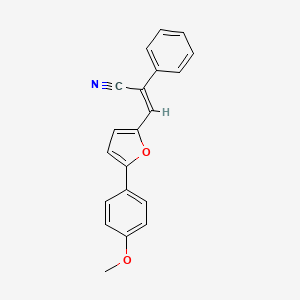
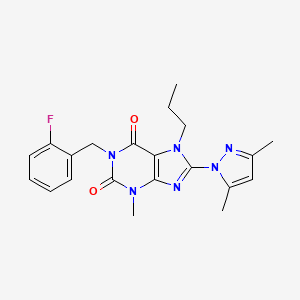
![2-ethyl-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2558151.png)
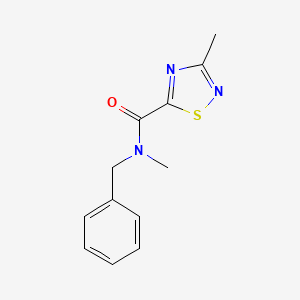
![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl thiophene-2-carboxylate](/img/structure/B2558156.png)

![N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2558158.png)
![1-[3-(Oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2558161.png)
